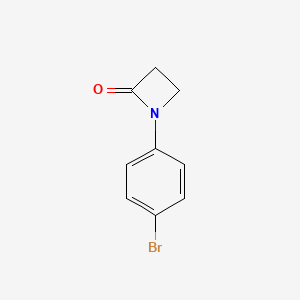

1-(4-Bromophenyl)azetidin-2-one

Description

The exact mass of the compound 1-(4-Bromophenyl)azetidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Bromophenyl)azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNBBRYHFWKSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499807 | |

| Record name | 1-(4-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-25-8 | |

| Record name | 1-(4-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Bromophenyl)azetidin-2-one synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)azetidin-2-one

Executive Summary

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core structure of penicillin and cephalosporin antibiotics.[1][2] Monocyclic β-lactams, such as 1-(4-Bromophenyl)azetidin-2-one, are of significant interest as versatile chiral building blocks and as scaffolds for novel therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth exploration of the primary synthesis mechanisms for 1-(4-Bromophenyl)azetidin-2-one, designed for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis of the most prevalent synthetic routes, grounded in authoritative scientific literature.

Chapter 1: Foundational Synthesis Strategies for the β-Lactam Core

The construction of the strained four-membered azetidin-2-one ring requires specific and efficient synthetic strategies. Historically and in modern practice, two pathways dominate the synthesis of N-aryl monocyclic β-lactams: the Staudinger [2+2] cycloaddition and the intramolecular cyclization of β-halo amide precursors.

-

The Staudinger Ketene-Imine Cycloaddition : First reported by Hermann Staudinger in 1907, this reaction involves the formal [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[3][4] It remains one of the most versatile and widely used methods for β-lactam synthesis.[5] The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate, and its stereochemical outcome can be influenced by various factors, including substituents on both the ketene and the imine.[6][7][8]

-

Intramolecular Nucleophilic Substitution : This robust, often two-step, method involves first synthesizing an open-chain precursor, typically a 2-halo-N-arylacetamide. In a subsequent step, a base is used to deprotonate the amide nitrogen, which then acts as an intramolecular nucleophile, displacing the halide to form the azetidin-2-one ring. This pathway offers excellent control and is often highly efficient for specific substitution patterns.

This guide will focus primarily on the intramolecular cyclization route due to its reliability and the availability of well-documented protocols for its key intermediate. The principles of the Staudinger synthesis will be discussed in detail to provide a comprehensive mechanistic understanding.

Chapter 2: Mechanistic Deep Dive: The Intramolecular Cyclization Pathway

The synthesis of 1-(4-Bromophenyl)azetidin-2-one via intramolecular cyclization is a logical and highly effective process. It is best understood as a two-stage sequence.

Stage 1: Synthesis of the Precursor, 2-Chloro-N-(4-bromophenyl)acetamide

The first crucial step is the acylation of 4-bromoaniline with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

-

Causality of Reagent Choice :

-

4-Bromoaniline : This serves as the nitrogen nucleophile and incorporates the desired N-aryl substituent. The bromine atom is an electron-withdrawing group, which slightly deactivates the amino group's nucleophilicity compared to aniline, but the reaction proceeds readily.

-

Chloroacetyl Chloride : This is a potent acylating agent. The carbonyl carbon is highly electrophilic due to the inductive effects of two adjacent chlorine atoms. Crucially, the chlorine on the α-carbon is retained in the product, serving as the leaving group for the subsequent cyclization step. Bromoacetyl chloride could also be used and would be even more reactive due to bromide being a better leaving group than chloride.[9][10]

-

Triethylamine (Et₃N) : A non-nucleophilic base is required to neutralize the HCl gas that is generated as a byproduct of the reaction.[11] This prevents the protonation of the 4-bromoaniline starting material, which would render it non-nucleophilic and halt the reaction.

-

The mechanism is illustrated below:

Figure 1: Mechanism for the synthesis of the N-aryl-2-chloroacetamide precursor.

Stage 2: Base-Mediated Intramolecular Cyclization

This is the key ring-forming step. A strong, non-nucleophilic base is used to deprotonate the amide, creating a potent nitrogen nucleophile (an amidate). This nucleophile then attacks the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction.

-

Causality of Reagent Choice :

-

Base : A base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) is typically used. The choice of base and solvent is critical to prevent side reactions like hydrolysis of the amide. NaH is an excellent choice as it is a non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction forward.

-

Solvent : An aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents can dissolve the ionic intermediates but will not interfere with the reaction by protonating the amidate.

-

The workflow for this two-stage synthesis is outlined below:

Figure 2: Experimental workflow for the two-stage synthesis of 1-(4-Bromophenyl)azetidin-2-one.

Chapter 3: The Staudinger Cycloaddition: A Mechanistic Counterpoint

While we focus on the intramolecular cyclization, no guide on β-lactam synthesis is complete without detailing the Staudinger reaction. For 1-(4-Bromophenyl)azetidin-2-one, this would involve the reaction of a ketene (H₂C=C=O) with N-(4-bromophenyl)methanimine.

The generally accepted mechanism proceeds in two steps:

-

Nucleophilic Attack : The lone pair of the imine nitrogen attacks the central electrophilic carbon of the ketene. This forms a zwitterionic enolate intermediate.[4][6][7]

-

Ring Closure : The enolate anion of the zwitterionic intermediate performs an intramolecular nucleophilic attack on the iminium carbon. This conrotatory 4π-electrocyclization forms the four-membered β-lactam ring.[6][8]

The stereochemistry of the final product (cis vs. trans) is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate.[6][8] Electron-withdrawing groups on the imine, such as the 4-bromophenyl group, generally accelerate the direct ring closure.[6][8]

Figure 3: The Staudinger [2+2] cycloaddition mechanism.

Chapter 4: Experimental Protocols & Data

The following protocols are presented as self-validating systems. Researchers should adapt them based on available laboratory equipment and safety protocols.

Protocol 1: Synthesis of 2-Chloro-N-(4-bromophenyl)acetamide

This protocol is adapted from established literature procedures.[11]

-

Reagents & Materials :

-

4-Bromoaniline (4.12 g, 23.95 mmol)

-

Dichloromethane (DCM), anhydrous (150 mL)

-

Triethylamine (Et₃N) (2.91 g, 4.0 mL, 28.74 mmol)

-

2-Chloroacetyl chloride (2.71 g, 1.9 mL, 23.95 mmol)

-

1N Hydrochloric Acid (HCl)

-

Round bottom flask, magnetic stirrer, ice bath, dropping funnel

-

-

Procedure :

-

Dissolve 4-bromoaniline in 50 mL of dichloromethane in a round bottom flask equipped with a stir bar.

-

Add triethylamine to the stirring solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 2-chloroacetyl chloride dropwise to the cold reaction mixture over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction for 16 hours at room temperature. Monitor progress via TLC (Thin Layer Chromatography).

-

Dilute the reaction mixture with an additional 100 mL of dichloromethane.

-

Transfer the mixture to a separatory funnel and wash twice with 1N HCl, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The product can be further purified by recrystallization from ethanol.

-

-

Expected Outcome : A white to off-white solid. Yields are typically high, often around 97%.[11]

Protocol 2: Synthesis of 1-(4-Bromophenyl)azetidin-2-one

This is a generalized protocol for the intramolecular cyclization.

-

Reagents & Materials :

-

2-Chloro-N-(4-bromophenyl)acetamide (5.0 g, 20.1 mmol)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (0.96 g, 24.1 mmol)

-

Dimethylformamide (DMF), anhydrous (100 mL)

-

Round bottom flask, magnetic stirrer, nitrogen atmosphere

-

-

Procedure :

-

To a flame-dried round bottom flask under a nitrogen atmosphere, add the 2-Chloro-N-(4-bromophenyl)acetamide and dissolve it in 100 mL of anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirring solution. (Caution: H₂ gas evolution).

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo to obtain the crude product.

-

Purify by column chromatography on silica gel or by recrystallization.

-

Data Presentation: Characterization

The successful synthesis of the target compound and its intermediate should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Observations |

| 2-Chloro-N-(4-bromophenyl)acetamide | FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (Amide C=O stretch), ~1540 (N-H bend) |

| ¹H NMR (CDCl₃, ppm) | δ ~8.0 (s, 1H, NH), δ ~7.5 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H), δ ~4.2 (s, 2H, CH₂Cl) | |

| ¹³C NMR (CDCl₃, ppm) | δ ~164 (C=O), δ ~137 (Ar C-N), δ ~132 (Ar C-H), δ ~122 (Ar C-H), δ ~117 (Ar C-Br), δ ~43 (CH₂Cl) | |

| MS (m/z) | Expected M⁺ peaks at 247/249/251 due to Br and Cl isotopes. | |

| 1-(4-Bromophenyl)azetidin-2-one | FTIR (cm⁻¹) | ~1750 (β-lactam C=O stretch, characteristic high frequency), No N-H stretch |

| ¹H NMR (CDCl₃, ppm) | δ ~7.4-7.5 (m, 4H, Ar-H), δ ~3.6 (t, 2H, N-CH₂), δ ~3.1 (t, 2H, CO-CH₂)[12] | |

| ¹³C NMR (CDCl₃, ppm) | δ ~165 (C=O), δ ~138 (Ar C-N), δ ~132 (Ar C-H), δ ~118 (Ar C-H), δ ~116 (Ar C-Br), δ ~45 (N-CH₂), δ ~40 (CO-CH₂) | |

| MS (m/z) | Expected M⁺ peaks at 225/227 for [M]⁺ and 226/228 for [M+H]⁺ due to Br isotopes.[13] |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

The synthesis of 1-(4-Bromophenyl)azetidin-2-one is most reliably achieved through a two-step sequence involving the formation and subsequent intramolecular cyclization of 2-Chloro-N-(4-bromophenyl)acetamide. This method provides high yields and avoids the challenges associated with the stability and handling of ketenes required for the classical Staudinger cycloaddition. Understanding the causality behind reagent selection—such as the role of the base in both acylation and cyclization, and the function of the α-chloro group as a leaving group—is paramount for optimizing the synthesis and adapting it for related molecular targets. The protocols and data presented herein provide a robust framework for the successful synthesis and characterization of this valuable N-aryl β-lactam.

References

-

Staudinger Synthesis. Organic Chemistry Portal. [Link]

-

Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

-

Staudinger synthesis. Wikipedia. [Link]

-

Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]

-

Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PubMed Central. [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]

-

Monocyclic β-Lactam: A Review on Synthesis and Potential Biological Activities of a Multitarget Core. PubMed. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE- 1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4- BROMOPHENYL) AZETIDIN-2-ONE). European Journal of Pharmaceutical and Medical Research. [Link]

-

2-Chloro-N-(4-nitrophenyl)-acetamide synthesis. PrepChem.com. [Link]

-

Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. National Institutes of Health. [Link]

-

1-(4-bromophenyl)-2-azetidinone. ChemSynthesis. [Link]

-

Advances in synthesis of monocyclic beta-lactams. ResearchGate. [Link]

-

Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

New Journal of Chemistry Supplementary data. The Royal Society of Chemistry. [Link]

-

New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. [Link]

-

Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

-

Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide. PubMed Central. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health. [Link]

-

synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. Neuroquantology. [Link]

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

-

Asymmetric Synthesis of β-Lactams via the Ketene-Imine Cycloaddition. ResearchGate. [Link]

-

A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica. [Link]

-

Synthesis and biological activity of azetidinone. ResearchGate. [Link]

-

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. PubMed Central. [Link]

-

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Semantic Scholar. [Link]

Sources

- 1. Monocyclic β-Lactam: A Review on Synthesis and Potential Biological Activities of a Multitarget Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Staudinger Synthesis [organic-chemistry.org]

- 7. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 12. ejpmr.com [ejpmr.com]

- 13. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Data of 1-(4-Bromophenyl)azetidin-2-one: A Technical Guide

Introduction

1-(4-Bromophenyl)azetidin-2-one, a member of the β-lactam family, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The β-lactam ring is a core structural motif in a wide array of antibiotics, including penicillins and cephalosporins. The incorporation of a bromophenyl group at the N1 position can modulate the compound's biological activity, pharmacokinetic properties, and potential as a synthetic intermediate. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-Bromophenyl)azetidin-2-one. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from structurally related molecules.

Molecular Structure and Spectroscopic Overview

The structure of 1-(4-Bromophenyl)azetidin-2-one, with the systematic numbering used for NMR assignments, is shown below. The key spectroscopic features arise from the interplay of the strained four-membered β-lactam ring and the substituted aromatic system.

Molecular Formula: C₉H₈BrNO[1] Molecular Weight: 226.07 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(4-Bromophenyl)azetidin-2-one in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Bromophenyl)azetidin-2-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidinone ring and the bromophenyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-3 (CH₂) | ~3.1-3.3 | Triplet | ~5-7 | Protons on the carbon adjacent to the carbonyl group are deshielded. They are coupled to the H-4 protons. |

| H-4 (CH₂) | ~3.8-4.0 | Triplet | ~5-7 | Protons on the carbon attached to the nitrogen are more deshielded due to the electronegativity of the nitrogen atom. They are coupled to the H-3 protons. |

| H-2', H-6' (Ar-H) | ~7.4-7.6 | Doublet | ~8-9 | Aromatic protons ortho to the nitrogen are in a distinct chemical environment. They are coupled to the H-3' and H-5' protons. |

| H-3', H-5' (Ar-H) | ~7.5-7.7 | Doublet | ~8-9 | Aromatic protons ortho to the bromine atom. They are coupled to the H-2' and H-6' protons. |

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-3 | ~40-45 | Aliphatic carbon adjacent to the carbonyl group. |

| C-4 | ~45-50 | Aliphatic carbon attached to the nitrogen atom. |

| C-1' | ~138-140 | Aromatic carbon directly attached to the nitrogen atom. |

| C-4' | ~115-120 | Aromatic carbon bearing the bromine atom. Its chemical shift is influenced by the heavy atom effect. |

| C-2', C-6' | ~120-125 | Aromatic carbons ortho to the nitrogen. |

| C-3', C-5' | ~130-135 | Aromatic carbons ortho to the bromine atom. |

| C-2 (C=O) | ~165-170 | Carbonyl carbon of the β-lactam ring. The ring strain typically shifts this resonance to a slightly higher field compared to acyclic amides. |

Diagram: NMR Acquisition and Analysis Workflow

Caption: Workflow for NMR-based structural elucidation of 1-(4-Bromophenyl)azetidin-2-one.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in 1-(4-Bromophenyl)azetidin-2-one, particularly the characteristic carbonyl group of the β-lactam ring.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film from a solution evaporated on a salt plate. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance versus wavenumber.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |

| ~1750-1780 | C=O stretch (β-lactam) | Strong | The high frequency of the carbonyl stretch is a hallmark of the strained four-membered ring system. This is significantly higher than that of acyclic amides. |

| ~1580-1600 & ~1480-1500 | C=C stretch (aromatic) | Medium-Strong | Characteristic absorptions for the benzene ring. |

| ~1350-1400 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bond in the lactam ring. |

| ~800-850 | C-H bend (aromatic, out-of-plane) | Strong | The position of this band is indicative of 1,4-disubstitution on the benzene ring. |

| ~1000-1100 | C-Br stretch | Medium | Absorption associated with the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-(4-Bromophenyl)azetidin-2-one, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, as it induces fragmentation that is useful for structural elucidation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that would likely show a prominent protonated molecular ion.

-

Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled to a gas or liquid chromatograph). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation Pattern (EI)

The mass spectrum of 1-(4-Bromophenyl)azetidin-2-one will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z Value | Proposed Fragment Ion | Justification |

| 225/227 | [M]⁺˙ (Molecular Ion) | The two peaks of nearly equal intensity separated by 2 m/z units are characteristic of a compound containing one bromine atom. |

| 183/185 | [M - C₂H₂O]⁺˙ | Loss of ketene from the β-lactam ring. |

| 155/157 | [C₆H₄Br]⁺ | Fragmentation leading to the bromophenyl cation. |

| 76 | [C₆H₄]⁺˙ | Loss of bromine from the bromophenyl cation. |

Diagram: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for 1-(4-Bromophenyl)azetidin-2-one under Electron Ionization.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 1-(4-Bromophenyl)azetidin-2-one. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and mass spectral fragmentation patterns are based on established principles and data from analogous structures. These data serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the unequivocal identification and quality control of this important β-lactam derivative. Experimental verification of these predicted data is recommended for any new synthetic batch of the compound.

References

-

European Journal of Pharmaceutical and Medical Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE- 1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4- BROMOPHENYL) AZETIDIN-2-ONE). Retrieved from [Link]]

-

ChemSynthesis. (2025, May 20). 1-(4-bromophenyl)-2-azetidinone. Retrieved from [Link]1]

Sources

An In-Depth Technical Guide to the Crystal and Molecular Structure of 1-(4-Bromophenyl)azetidin-2-one

Abstract: This technical guide provides a comprehensive analysis of the synthesis, characterization, and predicted structural properties of 1-(4-Bromophenyl)azetidin-2-one, a member of the β-lactam family of compounds. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this writing, this document leverages crystallographic data from closely related analogues, spectroscopic principles, and established synthetic methodologies to construct a robust and scientifically grounded profile. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the structure-activity relationships of β-lactams and their potential as therapeutic agents or synthetic intermediates.

Introduction: The Significance of the Azetidin-2-one Core

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that forms the structural cornerstone of some of the most important antibiotic classes in medical history, including penicillins and cephalosporins. These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism reliant on the high ring strain and consequent reactivity of the β-lactam core. Beyond their antibacterial prowess, substituted monocyclic β-lactams are being explored for a diverse range of biological activities, including as cholesterol absorption inhibitors, anti-inflammatory agents, and anti-mitotic compounds.

The compound 1-(4-Bromophenyl)azetidin-2-one incorporates two key features: the reactive β-lactam ring and a brominated aromatic substituent. The N-aryl substitution significantly influences the electronic properties and geometric conformation of the lactam ring. The bromine atom, in turn, provides a site for further synthetic modification and can engage in specific non-covalent interactions, such as halogen bonding, which can profoundly impact crystal packing and ligand-receptor interactions. Understanding the precise three-dimensional structure of this molecule is therefore critical for predicting its chemical behavior and biological potential.

Synthesis and Spectroscopic Characterization

A reliable synthesis and unambiguous characterization are prerequisites for any structural or biological investigation. The most versatile and widely adopted method for constructing the 1-aryl-azetidin-2-one scaffold is the Staudinger ketene-imine cycloaddition.

Experimental Protocol: Synthesis via Staudinger Cycloaddition

This protocol describes a proven method for the synthesis of 1-aryl-azetidin-2-ones.

Step 1: Formation of the Imine Intermediate

-

To a solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add paraformaldehyde (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the N-(4-bromophenyl)methanimine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Causality: The formation of the imine is a critical precursor step. The imine's C=N double bond is the electrophilic component that will react with the nucleophilic ketene in the subsequent cycloaddition.

Step 2: [2+2] Cycloaddition

-

Cool the solution containing the in-situ generated imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in the same solvent.

-

Slowly add the chloroacetyl chloride solution to a stirred solution of triethylamine (Et₃N) (1.3 eq) at 0 °C. This in-situ generation of the ketene (H₂C=C=O) is crucial to prevent its dimerization.

-

Add the freshly prepared ketene solution dropwise to the imine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Causality: Triethylamine acts as a base to dehydrohalogenate chloroacetyl chloride, generating the highly reactive ketene intermediate. The [2+2] cycloaddition between the ketene and the imine is a concerted reaction that forms the four-membered azetidinone ring.[1][2] Maintaining a low temperature during ketene generation and addition minimizes side reactions.

Step 3: Work-up and Purification

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(4-Bromophenyl)azetidin-2-one as a solid.

Spectroscopic Profile

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. The following table summarizes the expected data for 1-(4-Bromophenyl)azetidin-2-one.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | ~7.4-7.6 ppm: Aromatic protons ortho to the bromine (doublet, 2H). ~7.2-7.4 ppm: Aromatic protons ortho to the nitrogen (doublet, 2H). ~3.6-3.8 ppm: Methylene protons adjacent to nitrogen (triplet, 2H). ~3.0-3.2 ppm: Methylene protons adjacent to carbonyl (triplet, 2H). |

| ¹³C NMR (CDCl₃) | ~165-170 ppm: Carbonyl carbon (C=O). ~138-140 ppm: Aromatic carbon attached to nitrogen. ~132 ppm: Aromatic carbons ortho to bromine. ~120-125 ppm: Aromatic carbons ortho to nitrogen. ~118-120 ppm: Aromatic carbon attached to bromine. ~45-50 ppm: Methylene carbon adjacent to nitrogen. ~40-45 ppm: Methylene carbon adjacent to carbonyl. |

| FT-IR (KBr, cm⁻¹) | ~1740-1760 cm⁻¹: Strong, sharp absorbance characteristic of the β-lactam C=O stretch. This high frequency is due to the increased ring strain. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching. ~1590, 1490 cm⁻¹: Aromatic C=C stretching. |

| Mass Spec. (EI) | Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z = 225 and 227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[3][4] This 1:1 M/M+2 pattern is a definitive signature for a monobrominated compound. Key Fragments: Loss of CO (m/z 197/199), cleavage of the lactam ring. |

In-Depth Structural Analysis (Inferred)

In the absence of a dedicated crystal structure for 1-(4-Bromophenyl)azetidin-2-one, we can infer its key structural parameters by analyzing published data for analogous compounds. The crystal structures of a series of 1-aryl-azetidin-2-ones provide an excellent reference for the core geometry.[5]

Molecular Geometry

The molecular structure of 1-(4-Bromophenyl)azetidin-2-one is dominated by the interplay between the strained four-membered ring and the planar aromatic system.

-

β-Lactam Ring: The four-membered ring is expected to be nearly planar. The high degree of p-character in the exocyclic bonds of the ring nitrogen, a consequence of amide resonance, favors this planarity. However, slight puckering is common.

-

N-Aryl Conformation: A critical feature of N-aryl β-lactams is the orientation of the phenyl ring relative to the lactam ring. Crystallographic studies on similar structures consistently show that the two rings are approximately orthogonal (dihedral angle of ~90°).[5] This conformation minimizes steric hindrance between the ortho-protons of the phenyl ring and the methylene protons at the C4 position of the lactam ring.

-

Bond Parameters: The C=O bond length is anticipated to be around 1.21 Å. The N1-C2 (amide) bond will be shorter (~1.38 Å) than the N1-C4 bond (~1.47 Å), indicating significant double-bond character due to resonance.

Illustrative Crystallographic Data

To provide a tangible reference for researchers, the following table presents typical crystallographic data derived from a closely related analogue, 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one.[5] It is crucial to note that these values are for illustrative purposes and the actual parameters for the title compound may differ.

| Parameter | Illustrative Value (from Analogue[5]) |

| Empirical Formula | C₂₅H₂₄FNO₅ |

| Formula Weight | 437.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (3) |

| b (Å) | 10.9876 (3) |

| c (Å) | 17.5432 (5) |

| α (°) | 90 |

| β (°) | 95.123 (1) |

| γ (°) | 90 |

| Volume (ų) | 2154.11 (10) |

| Z | 4 |

| Density (calc, g/cm³) | 1.348 |

| R-factor (%) | 4.5 |

Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the solid state is governed by a network of non-covalent interactions. For 1-(4-Bromophenyl)azetidin-2-one, the following interactions are predicted to be significant in dictating the crystal packing:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen of the β-lactam is a potent hydrogen bond acceptor. It is highly probable that weak hydrogen bonds between the aromatic C-H donors of one molecule and the carbonyl oxygen of a neighboring molecule will be a primary motif, linking molecules into chains or dimers.[5]

-

π-π Stacking: The presence of the planar phenyl ring allows for potential π-π stacking interactions between adjacent molecules. These interactions, though weaker than classical hydrogen bonds, would contribute significantly to the overall lattice energy.

-

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) can act as a Lewis acid, interacting with a Lewis base such as the carbonyl oxygen of another molecule (Br···O interaction). This directional interaction could play a crucial role in the crystal packing arrangement.

Conclusion and Future Outlook

This guide has synthesized the available chemical knowledge to construct a detailed profile of 1-(4-Bromophenyl)azetidin-2-one. A robust synthetic pathway via Staudinger cycloaddition has been outlined, and a full suite of expected spectroscopic data has been provided for its unambiguous characterization.

While a definitive crystal structure remains to be determined, analysis of structurally similar compounds allows for confident prediction of its key molecular features, including a near-planar lactam ring, an orthogonal N-aryl conformation, and a supramolecular architecture likely dominated by C-H···O hydrogen bonds and halogen bonding.

The experimental determination of this compound's crystal structure through single-crystal X-ray diffraction is a critical next step. Such a study would validate the inferred geometry presented here and provide precise details of its intermolecular interactions. This empirical data would be invaluable for computational modeling, understanding its structure-activity relationships, and guiding the rational design of new β-lactam derivatives with tailored chemical and biological properties.

References

-

University of Calgary. (n.d.). Isotope patterns for -Cl and -Br. Chem.libretexts.org. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. doi: 10.1002/bip.1023. Retrieved from [Link]

-

Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide.co.uk. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2015). Crystal structure of 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol hemihydrate. Acta Crystallographica Section E, 71(Pt 11), o868–o869. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. Docbrown.info. Retrieved from [Link]

-

Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex β-lactam molecules. ResearchGate. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Lee, W. N. P., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Mass spectrometric determination of complex isotopomer patterns in isotopically labeled compounds. Analytical Biochemistry, 195(1), 1-8. Retrieved from [Link]

-

Unknown. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR shifts of compounds 1-4. Retrieved from [Link]

-

Kamiya, K., Takasuka, M., Nishikawa, J., & Ishida, M. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring. The Journal of Antibiotics, 35(12), 1729-1733. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (2016). CCDC 1419862: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (2024). CCDC 2391276: Experimental Crystal Structure Determination. OSTI.GOV. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

-

Berke, J. M., Collier, T. L., & Wuest, F. (2019). Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction. European Journal of Organic Chemistry, 2019(10), 1722-1725. Retrieved from [Link]

-

Twamley, B., O'Boyle, N. M., & Meegan, M. J. (2020). Azetidin-2-ones: structures of anti-mitotic compounds based on the 1-(3,4,5-tri-meth-oxy-phen-yl)azetidin-2-one core. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1187-1194. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (2015). CCDC 1032212: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Retrieved from [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 11(12), 1079-1118. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E, 79(Pt 7), 654-657. Retrieved from [Link]

-

ZORA. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (2022). Crystal structure of (Z)-4-(((4-bromophenyl)amino)(furan-2-yl)methylene). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

Sources

- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Azetidin-2-ones: structures of anti-mitotic compounds based on the 1-(3,4,5-tri-meth-oxy-phen-yl)azetidin-2-one core - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Bromophenyl)azetidin-2-one

Abstract

1-(4-Bromophenyl)azetidin-2-one is a pivotal heterocyclic scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its structure, featuring a strained β-lactam ring appended to a brominated aromatic moiety, offers multiple avenues for further functionalization, particularly through modern cross-coupling reactions. This guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, focusing on the critical selection of starting materials. We will dissect two predominant and chemically distinct pathways: the Staudinger [2+2] ketene-imine cycloaddition and the intramolecular cyclization of a β-amino acid precursor. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to guide synthetic strategy.

Introduction: The Strategic Importance of 1-(4-Bromophenyl)azetidin-2-one

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide renowned as the core structural unit of penicillin and cephalosporin antibiotics.[1] Beyond their antibacterial legacy, β-lactams are exceptionally valuable synthetic intermediates due to their inherent ring strain, which facilitates stereocontrolled ring-opening reactions. The presence of the 4-bromophenyl substituent on the ring nitrogen (N-1 position) makes 1-(4-bromophenyl)azetidin-2-one particularly strategic. The bromine atom serves as a synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage modification of the core structure.

This guide will explore the foundational chemistry required to construct this molecule, emphasizing the logical selection of precursors for the most reliable and efficient synthetic strategies.

Synthetic Pathway I: Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger synthesis is a classic and highly effective method for constructing the β-lactam ring. It involves the formal [2+2] cycloaddition of a ketene with an imine.[2][3] The reaction proceeds through a zwitterionic intermediate, followed by ring closure to yield the four-membered ring.[4]

Deconstruction of the Target and Required Starting Materials

To synthesize 1-(4-bromophenyl)azetidin-2-one via this route, we must retrospectively deconstruct the molecule into its imine and ketene components.

-

The N-Aryl Moiety: The 1-(4-bromophenyl) group is derived directly from the imine component.

-

The Lactam Backbone: The unsubstituted C3 and C4 positions of the azetidinone ring indicate the use of the simplest ketene (H₂C=C=O) and a simple N-aryl imine derived from formaldehyde.

This analysis identifies three essential starting materials:

-

4-Bromoaniline: The primary amine that provides the N-(4-bromophenyl) fragment.

-

Formaldehyde (or a synthetic equivalent): The aldehyde required to form the requisite imine with 4-bromoaniline.

-

A Ketene Precursor (e.g., Chloroacetyl Chloride): Ketenes are typically unstable and are generated in situ. Chloroacetyl chloride is a common and effective precursor, which upon dehydrochlorination with a tertiary amine base, yields the ketene for the cycloaddition.[1]

Workflow for the Staudinger Synthesis

The overall process involves two main stages: the formation of the imine and the subsequent cycloaddition reaction.

Sources

The Rising Therapeutic Potential of 1-(4-Bromophenyl)azetidin-2-one Derivatives: A Technical Guide to Biological Activity Evaluation

Introduction: The Azetidin-2-one Core and the Significance of the 4-Bromophenyl Moiety

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that stands as a cornerstone in medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1][2] These antibiotics function by inhibiting the D,D-transpeptidase enzyme, which is crucial for the final step of bacterial cell wall biosynthesis, ultimately leading to cell lysis and death.[1] Beyond their antibacterial prowess, the strained β-lactam ring serves as a versatile scaffold for the development of compounds with a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

The therapeutic potential of azetidin-2-one derivatives is significantly influenced by the nature and position of substituents on the ring. The introduction of a 1-(4-Bromophenyl) group is of particular interest. The bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the phenyl ring provides a rigid framework for further functionalization, allowing for the fine-tuning of biological activity. The presence of an electron-withdrawing bromine atom on the benzylidene portion has been shown to improve the antimicrobial activity of some 2-azetidinone derivatives against certain bacterial and fungal strains.[3] This guide provides an in-depth technical overview of the diverse biological activities of 1-(4-Bromophenyl)azetidin-2-one derivatives and the experimental methodologies employed to validate their therapeutic potential.

Antimicrobial and Antifungal Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[4] Derivatives of 1-(4-Bromophenyl)azetidin-2-one have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

While the precise mechanisms can vary depending on the overall structure of the derivative, the foundational antibacterial action of many β-lactam compounds involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[1] The strained four-membered ring mimics the D-Ala-D-Ala moiety of the natural substrate for penicillin-binding proteins (PBPs), leading to irreversible acylation and inactivation of these crucial enzymes. This disruption of cell wall integrity results in bacterial cell death. For antifungal activity, the mechanism is often less clear and may involve different cellular targets.

Experimental Evaluation of Antimicrobial and Antifungal Activity

A crucial step in the discovery of new antimicrobial agents is the in vitro evaluation of their efficacy.[5][6] The following protocols are standard methods for determining the antimicrobial and antifungal activity of novel compounds like 1-(4-Bromophenyl)azetidin-2-one derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

-

Test compound (1-(4-Bromophenyl)azetidin-2-one derivative) stock solution in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Bacterial or fungal inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7][8]

-

Positive control (a standard antibiotic or antifungal agent).

-

Negative control (broth with inoculum and solvent vehicle).

-

Sterility control (broth only).[8]

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.[7][8]

-

Inoculation: Dilute the standardized microbial inoculum in broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Add the prepared inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.[7][8]

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[8]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.[6][8]

Caption: Proposed mechanism of G2/M cell cycle arrest.

Experimental Evaluation of Anticancer Activity

A series of in vitro assays are employed to determine the anticancer potential of novel compounds.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. [7] Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete cell culture medium.

-

Test compound (1-(4-Bromophenyl)azetidin-2-one derivative) stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilizing agent (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only). [7]3. MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals. [7]4. Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [7]6. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value. [7]

Data Presentation: Cytotoxicity

The cytotoxic effects of the derivatives are quantified by their IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%.

| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |

| Derivative 3 | MCF-7 | Breast Adenocarcinoma | 48 | [Insert Data] |

| Derivative 3 | A549 | Lung Carcinoma | 48 | [Insert Data] |

| Derivative 4 | B16F10 | Murine Melanoma | 48 | [Insert Data] |

| Positive Control | Doxorubicin | - | 48 | [Insert Data] |

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. [9]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a viability dye that enters cells with compromised membrane integrity. [9] Materials:

-

Cancer cells treated with the test compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

Structure-Activity Relationship (SAR) Insights

From the existing literature, several structure-activity relationships for azetidin-2-one derivatives can be inferred. The nature of the substituents at positions 3 and 4 of the azetidin-2-one ring, as well as the aryl group at position 1, significantly influences the biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring at position 4 can enhance antimicrobial activity. [3]In the context of anticancer activity, the stereochemistry of the substituents is also crucial, with the trans relationship between substituents at C-3 and C-4 often showing superior activity compared to the cis isomer. [10]

Conclusion and Future Directions

Derivatives of 1-(4-Bromophenyl)azetidin-2-one represent a promising class of compounds with a diverse range of biological activities, including potent antimicrobial and anticancer effects. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these and other novel synthetic compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the lead compounds through medicinal chemistry approaches to enhance their efficacy and selectivity. The continued exploration of this versatile chemical scaffold holds significant promise for the development of new therapeutic agents to address unmet medical needs.

References

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Azetidin-2-one derivatives as inhibitors of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(4-Bromophenyl)azetidin-2-one: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-(4-bromophenyl)azetidin-2-one, a pivotal building block in contemporary organic and medicinal chemistry. The β-lactam scaffold, renowned for its presence in a plethora of bioactive compounds, is rendered particularly versatile in this form due to the presence of a synthetically malleable 4-bromophenyl substituent. This document offers a detailed examination of the synthesis, characterization, and reactivity of this compound. It provides field-proven insights into its application in the construction of complex molecular architectures, with a special focus on its utility in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 1-(4-bromophenyl)azetidin-2-one in their synthetic endeavors.

Introduction: The Strategic Importance of the N-Aryl β-Lactam Scaffold

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that constitutes the core structural motif of some of the most important classes of antibiotics, including penicillins and cephalosporins[1]. Beyond their celebrated role as antibacterial agents, β-lactam-containing molecules have demonstrated a wide array of other pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties[1][2]. The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, drives its reactivity, making it susceptible to nucleophilic attack and ring-opening reactions, thereby providing a gateway to diverse molecular scaffolds[3].

The strategic placement of a 4-bromophenyl group on the nitrogen atom of the azetidin-2-one ring, as in 1-(4-bromophenyl)azetidin-2-one (1) , imparts two key features. Firstly, the aryl group influences the electronic properties and stability of the β-lactam ring. Secondly, and most critically, the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling[4]. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in the synthesis of compound libraries for drug discovery. This guide will delve into the practical synthesis of this building block, its detailed characterization, and its application in advanced organic synthesis.

Synthesis of 1-(4-Bromophenyl)azetidin-2-one

The most prevalent and efficient method for the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine[5]. For the synthesis of 1-(4-bromophenyl)azetidin-2-one, this involves the reaction of a suitable imine derived from 4-bromoaniline with a ketene generated in situ from an acetyl chloride derivative.

Rationale for Synthetic Approach

The Staudinger cycloaddition is a robust and versatile method that allows for the construction of the β-lactam ring in a single step. The reaction of chloroacetyl chloride with a tertiary amine, such as triethylamine, generates a highly reactive ketene intermediate. This intermediate is then trapped by an imine to form the four-membered ring[6]. The choice of chloroacetyl chloride is strategic as it is a readily available and highly reactive precursor to the simplest ketene. The imine precursor is synthesized by the condensation of 4-bromoaniline with an appropriate aldehyde, typically formaldehyde or a protected equivalent.

Experimental Protocols

Protocol 2.2.1: Synthesis of the Imine Precursor

A common precursor for the Staudinger reaction is the imine formed from 4-bromoaniline and formaldehyde. However, due to the instability of this specific imine, it is often generated in situ or a more stable precursor is used. A related, stable imine, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, has been synthesized and characterized, providing a reliable method for imine formation from 4-bromoaniline[7]. For the synthesis of the parent 1-(4-bromophenyl)azetidin-2-one, an imine derived from a non-enolizable aldehyde is typically used.

Protocol 2.2.2: Staudinger Cycloaddition for 1-(4-Bromophenyl)azetidin-2-one

The following protocol is a representative procedure for the synthesis of N-aryl-azetidin-2-ones, adapted from established methods for similar structures[6][8].

-

Step 1: Imine Formation (in situ). To a solution of 4-bromoaniline (1.0 equiv) and a suitable aldehyde (e.g., formaldehyde or a masked equivalent, 1.1 equiv) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene, add a dehydrating agent (e.g., anhydrous MgSO₄). Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. The imine is typically used in the next step without isolation.

-

Step 2: Cycloaddition. Cool the reaction mixture containing the imine to 0 °C in an ice bath. In a separate flask, prepare a solution of chloroacetyl chloride (1.2 equiv) in dry DCM. To the cooled imine solution, slowly add triethylamine (1.5 equiv) followed by the dropwise addition of the chloroacetyl chloride solution over 30 minutes. The reaction is highly exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Step 3: Reaction Monitoring and Work-up. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Step 4: Purification. The crude product is typically a solid. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-(4-bromophenyl)azetidin-2-one as a crystalline solid.

Figure 1: General workflow for the synthesis of 1-(4-bromophenyl)azetidin-2-one.

Physicochemical Properties and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-bromophenyl)azetidin-2-one. Below are the expected physicochemical properties and a guide to the interpretation of its spectroscopic data, based on analysis of related structures[9][10][11].

| Property | Expected Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not consistently reported, expected >100 °C |

| Solubility | Soluble in DCM, CHCl₃, ethyl acetate, acetone; sparingly soluble in alcohols; insoluble in water. |

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)azetidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidinone ring and the 4-bromophenyl group.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm), integrating to 2H each, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Azetidinone Protons: Two triplets in the aliphatic region (δ 3.0-4.0 ppm), integrating to 2H each, corresponding to the two methylene groups of the β-lactam ring. The protons at C3 will be a triplet due to coupling with the C4 protons, and vice versa.

-

-

¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) is characteristic of the amide carbonyl in a strained four-membered ring[12].

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-140 ppm). The carbon attached to the bromine atom (C-Br) will appear around δ 115-125 ppm, while the carbon attached to the nitrogen (C-N) will be in the δ 135-140 ppm range. The remaining two aromatic carbons will have distinct chemical shifts.

-

Azetidinone Carbons: Two signals in the aliphatic region (δ 35-55 ppm) corresponding to the C3 and C4 carbons of the β-lactam ring.

-

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups.

-

C=O Stretch: A strong, sharp absorption band in the range of 1730-1760 cm⁻¹ is the most characteristic feature, corresponding to the carbonyl stretch of the strained β-lactam ring[13]. This high frequency is a hallmark of the four-membered ring system.

-

C-N Stretch: A moderate absorption band around 1350-1390 cm⁻¹.

-

Aromatic C=C Stretch: Several absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic pattern.

-

Molecular Ion Peak: The mass spectrum should show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with approximately equal intensity, which is indicative of the presence of one bromine atom. For C₉H₈BrNO, these would be at m/z 225 and 227.

Reactivity and Synthetic Applications

1-(4-Bromophenyl)azetidin-2-one is a bifunctional building block, with two primary sites of reactivity: the electrophilic β-lactam ring and the 4-bromophenyl group.

Ring-Opening Reactions of the β-Lactam Core

The strained four-membered ring of azetidin-2-ones is susceptible to nucleophilic ring-opening, providing access to valuable β-amino acid derivatives. This reactivity is often enhanced by activation of the nitrogen atom, for instance, through quaternization[14][15].

Figure 2: General scheme for the activation and nucleophilic ring-opening of the azetidin-2-one ring.

The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile[14][15]. In the case of the unsubstituted ring of 1-(4-bromophenyl)azetidin-2-one, nucleophilic attack is expected to occur at the carbonyl carbon, leading to cleavage of the amide bond.

Representative Protocol 4.1.1: Hydrolytic Ring Opening to a β-Amino Acid

-

Step 1: To a solution of 1-(4-bromophenyl)azetidin-2-one (1.0 equiv) in a mixture of ethanol and water, add a strong base such as sodium hydroxide (2.0 equiv).

-

Step 2: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Step 3: Cool the reaction mixture to room temperature and acidify with aqueous HCl to pH ~2-3.

-

Step 4: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the corresponding β-amino acid.

Functionalization via Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key feature that allows for extensive derivatization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for forming new carbon-carbon bonds.

Figure 3: Suzuki-Miyaura cross-coupling of 1-(4-bromophenyl)azetidin-2-one.

This reaction is highly versatile, tolerating a wide range of functional groups on the boronic acid coupling partner, allowing for the synthesis of a diverse library of 1-biaryl-substituted azetidin-2-ones[4].

Protocol 4.2.1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

-

Step 1: In a reaction vessel, combine 1-(4-bromophenyl)azetidin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Step 2: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Step 3: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Step 4: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

-

Step 5: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Step 6: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Step 7: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl-substituted azetidin-2-one.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 1-([1,1'-Biphenyl]-4-yl)azetidin-2-one | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)azetidin-2-one | 80-90 |

| 3 | Thiophene-2-boronic acid | 1-(4-(Thiophen-2-yl)phenyl)azetidin-2-one | 75-85 |

| 4 | Pyridine-3-boronic acid | 1-(4-(Pyridin-3-yl)phenyl)azetidin-2-one | 70-80 |

| (Yields are estimates based on similar reactions reported in the literature) |

Applications in Medicinal Chemistry and Drug Discovery

The 1-(4-bromophenyl)azetidin-2-one scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The ability to diversify the molecule at the 4-position of the phenyl ring allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

-

Anticancer Agents: Many β-lactam derivatives have shown potent anticancer activity. The 1-aryl-azetidin-2-one scaffold can be elaborated to mimic the structures of known tubulin polymerization inhibitors or other anticancer agents.

-

Antibacterial Agents: While the parent compound is not a traditional antibiotic, it can serve as a synthon for more complex β-lactamase inhibitors or novel antibacterial compounds that operate through different mechanisms.

-

Enzyme Inhibitors: The strained β-lactam ring can act as a covalent modifier of serine proteases and other enzymes. The aryl substituent can be tailored to enhance binding affinity and selectivity for a specific enzyme target.

The synthetic versatility of 1-(4-bromophenyl)azetidin-2-one makes it an ideal platform for generating compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Conclusion

1-(4-Bromophenyl)azetidin-2-one is a highly valuable and versatile building block in modern organic synthesis. Its straightforward synthesis via the Staudinger cycloaddition, coupled with the dual reactivity of the β-lactam ring and the bromophenyl group, provides chemists with a powerful tool for the construction of complex molecules. The ability to perform late-stage functionalization via Suzuki-Miyaura cross-coupling reactions makes this compound particularly attractive for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering practical protocols and insights to aid researchers in harnessing the full synthetic potential of this important intermediate.

References

-

Fullyih, A. H. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3,3’-(ETHANE-1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

- Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.

- Ullah, H., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).

-

Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

-

(n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

- (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

-

(n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Retrieved from [Link]

-

(n.d.). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

(n.d.). 2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one (table 4, entry 2). The Royal Society of Chemistry. Retrieved from [Link]

- Rasool, N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 80.

-

(n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Retrieved from [Link]

-

(n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. OAText. Retrieved from [Link]